Exact Mass Differentiation of 18 Da Enables Unambiguous LC‑MS Identification Against the Mono‑Iodo Analog
The monoisotopic mass of 3‑fluoro‑8‑iodonaphthalen‑1‑amine (286.9607 Da [1]) is 17.99 Da higher than that of its closest mono‑halogenated comparator, 8‑iodonaphthalen‑1‑amine (268.9700 Da ). This 18 Da mass difference allows unequivocal differentiation of the two compounds by unit‑resolution mass spectrometry in reaction monitoring, purity assessment, and metabolic profiling workflows.
| Evidence Dimension | Monoisotopic (exact) mass |
|---|---|
| Target Compound Data | 286.9607 Da |
| Comparator Or Baseline | 8‑Iodonaphthalen‑1‑amine: 268.9700 Da |
| Quantified Difference | +17.99 Da (Δ 18 Da at unit resolution) |
| Conditions | High‑resolution mass spectrometry (HRMS) or unit‑resolution LC‑MS/GC‑MS; calculated exact mass values from SpectraBase and Fluorochem product data. |
Why This Matters
An 18 Da mass shift guarantees baseline separation in MS detection, preventing mis‑annotation of reaction products and simplifying purity analysis in multi‑component synthetic libraries.
- [1] SpectraBase (John Wiley & Sons, Inc.). 1‑(3‑Fluoro‑4‑iodophenyl)‑1H‑pyrrole – Compound with spectra: 1 MS (GC). SpectraBase Compound ID 49ay1F8OP8y. Exact Mass: 286.960722 g mol⁻¹. https://spectrabase.com/compound/49ay1F8OP8y View Source
